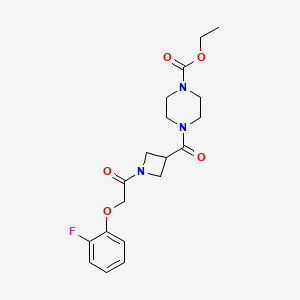

Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

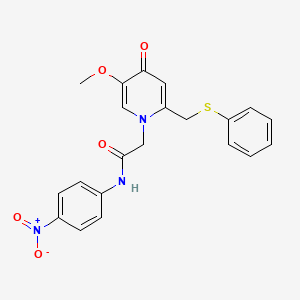

Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C19H24FN3O5 . It has a molecular weight of 393.415.

Synthesis Analysis

Aziridines and azetidines are building blocks for polyamines by anionic and cationic ring-opening polymerization . They provide different routes to produce polyamines, with various structures (i.e., branched vs. linear) and degrees of control . The synthesis of azetidines has been achieved by aza Paternò–Büchi reactions .Molecular Structure Analysis

The molecular structure of this compound includes an azetidine ring, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain .Applications De Recherche Scientifique

Synthesis and Biological Activity

Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate is involved in the synthesis of complex molecules with potential biological activities. For instance, derivatives containing this structure have been synthesized using microwave-assisted techniques and investigated for various biological activities. Some synthesized compounds demonstrated moderate antimicrobial activity against test microorganisms, and a few exhibited antiurease and antilipase activities, highlighting their potential in developing new therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Synthesis Techniques and Biological Potentials

In another study, 1,2,4-Triazole derivatives containing a piperazine nucleus were prepared starting from similar ethyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate derivatives. These compounds were evaluated for antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, demonstrating promising results. This research not only showcases the versatile utility of such compounds in synthesizing novel molecules but also their significant biological potentials, which could lead to the development of new therapeutic drugs (Mermer, Demirbas, Demirbaş, Colak, Ayaz, Alagumuthu, & Arumugam, 2018).

Herbicidal Activity and Plant Growth Regulation

Compounds derived from ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate have been evaluated for their herbicidal activity and potential as plant growth regulators. A study synthesized derivatives to explore their effects on plant growth, with some showing significant herbicidal activity against wheat and potential cytokinin-like activities, indicating their use in agriculture for weed control and growth regulation (Stoilkova, Yonova, & Ananieva, 2014).

Crystal Structure and Molecular Interactions

The crystal structure and molecular interactions of related compounds have been extensively studied to understand their physicochemical properties better. For example, the crystal structure of levocetirizinium dipicrate, a compound with a similar piperazine derivative, was analyzed, revealing interesting hydrogen bonding motifs and supramolecular structures, contributing to the knowledge base of crystal engineering and molecular design (Jasinski, Butcher, Siddegowda, Yathirajan, & Ramesha, 2010).

Orientations Futures

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The review on the synthesis, reactivity, and application of azetidines provides an overview of the most recent advances, trends, and future directions . This will provide a basis for the development of future macromolecular architectures using these relatively exotic monomers .

Propriétés

IUPAC Name |

ethyl 4-[1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carbonyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O5/c1-2-27-19(26)22-9-7-21(8-10-22)18(25)14-11-23(12-14)17(24)13-28-16-6-4-3-5-15(16)20/h3-6,14H,2,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDINYHILJIWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carbonyl)piperazine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline](/img/structure/B2571706.png)

![N-[3-[2-(Trifluoromethyl)phenyl]butan-2-yl]prop-2-enamide](/img/structure/B2571723.png)

![N-[(5-phenacylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2571725.png)